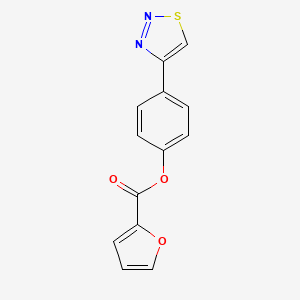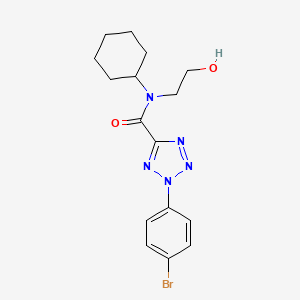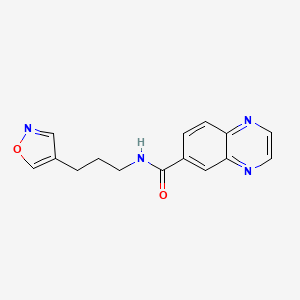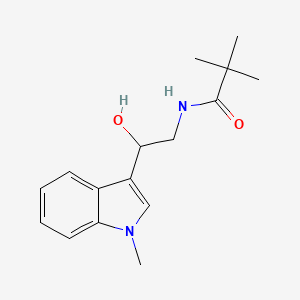
5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide, involves various strategies . The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide are not fully detailed in the retrieved data. It is known that it has a molecular weight of 327.86, but additional properties such as melting point, boiling point, solubility, and stability would require further investigation.Applications De Recherche Scientifique
Topical Ocular Hypotensive Activity
This compound, as part of a series of 5-substituted thieno[2,3-b]- and thieno[3,2-b]thiophene-2-sulfonamides, has been evaluated for topical ocular hypotensive activity, particularly in glaucoma models. Modifications of the 5-substituents aimed to optimize inhibitory potency against carbonic anhydrase and water solubility while minimizing pigment binding in the iris, which is crucial for glaucoma treatment effectiveness (Prugh et al., 1991).
Antiviral Activity
Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, stemming from 4-chlorobenzoic acid, showcased certain compounds' anti-tobacco mosaic virus activity. This indicates potential antiviral applications for related compounds, suggesting a broad spectrum of activity that could extend to various viral infections (Chen et al., 2010).
Urease Inhibition and Antibacterial Properties
Thiophene sulfonamide derivatives have shown significant urease inhibition activity, with implications for treating conditions caused by urease-producing bacteria. These compounds also displayed antibacterial activities, indicating their potential as therapeutic agents against bacterial infections (Noreen et al., 2017).
Cytotoxicity Against Cancer Cell Lines
The cytotoxic properties of certain sulfonamide compounds against various cancer cell lines, including human fibrosarcoma and breast adenocarcinoma, have been studied, suggesting potential applications in cancer treatment (Arsenyan et al., 2016).
Antioxidant Activities
Compounds within this class have been evaluated for their antioxidant activities, with some showing prominent activity against acetylcholinesterase enzyme, highlighting their potential in treating oxidative stress-related diseases (Fatima et al., 2013).
Orientations Futures
The future directions for research on 5-chloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide are not specified in the retrieved data. Given its classification as a thiophene derivative, it may be of interest in the development of new pharmaceuticals or materials, as thiophene derivatives are known to exhibit a variety of biological activities and applications .
Mécanisme D'action
Mode of Action
The exact mode of action of this compound is not well-documented. It’s possible that it interacts with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions. The resulting changes could include alterations in the conformation or activity of the target molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are not well-defined. Given its structural features, it might be involved in sulfur-related metabolic pathways. More research is needed to confirm this and identify other potentially affected pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, which is influenced by these properties, is also unknown. The compound’s solubility in DMSO and methanol suggests it might be absorbed in the body to some extent .
Result of Action
It’s possible that it could have a range of effects depending on the specific targets it interacts with and the biochemical pathways it affects .
Propriétés
IUPAC Name |
5-chloro-N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S3/c1-15-10(4-5-16-7-10)6-12-18(13,14)9-3-2-8(11)17-9/h2-3,12H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCYWBRJJYSCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2838697.png)

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)
![1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole](/img/structure/B2838703.png)


![4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2838710.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2838713.png)
![3-heptyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2838717.png)
![ethyl 4-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2838718.png)